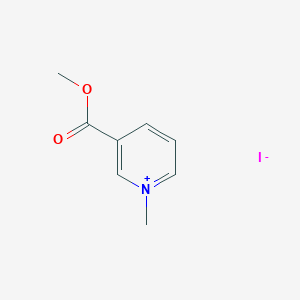

3-Methoxycarbonyl-1-methylpyridinium iodide

Descripción

3-Methoxycarbonyl-1-methylpyridinium iodide (CAS: 4685-10-3) is a pyridinium-based ionic compound with the molecular formula C₈H₁₀INO₂ and a molecular weight of 279.07 g/mol . Structurally, it features a pyridinium ring substituted with a methyl group at the 1-position and a methoxycarbonyl group (-COOCH₃) at the 3-position, paired with an iodide counterion.

Propiedades

IUPAC Name |

methyl 1-methylpyridin-1-ium-3-carboxylate;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVGHZAEUQBEFK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)OC.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963682 | |

| Record name | 3-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4685-10-3 | |

| Record name | Pyridinium, 3-(methoxycarbonyl)-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonicot | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonicot | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodonicot | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodonicot | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODONICOT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7Y2C6YWB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

3-Methoxycarbonyl-1-methylpyridinium iodide (CAS No. 4685-10-3) is a pyridinium salt that has garnered attention for its potential biological activities. This compound is structurally related to other pyridinium derivatives and exhibits various interactions within biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₇H₉IN₂O

- Molecular Weight : 264.067 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. While the precise molecular targets are still under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit cytotoxic properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate antimicrobial properties. For instance, studies have shown that certain pyridinium salts can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

2. Cytotoxic Effects

In vitro studies have reported cytotoxic effects of related compounds on various cell lines. For example, arecoline, a metabolite of areca nut, exhibits cytotoxicity through the generation of reactive oxygen species (ROS), which may also be a mechanism for this compound . This suggests potential applications in cancer therapy, although further research is needed to confirm these effects.

3. Neuropharmacological Effects

Preliminary findings suggest that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine. The inhibition of acetylcholinesterase has been noted in related compounds, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural Analogues: Pyridinium Derivatives

(a) 3-Carbamoyl-1-methylpyridinium Iodide

- Molecular Formula : C₇H₈IN₂O

- Molecular Weight : 260.06 g/mol

- Key Differences: Replaces the methoxycarbonyl group (-COOCH₃) with a carbamoyl group (-CONH₂) at the 3-position.

(b) Deuterated Variant: 3-Methoxycarbonyl-1-(methyl-d₃)pyridinium Iodide

- Molecular Formula: C₈H₇D₃INO₂

- Molecular Weight : 282.09 g/mol

- Key Differences: Incorporates deuterium at the methyl group, which may influence isotopic labeling studies or kinetic isotope effects in mechanistic research. No significant functional differences are reported .

Tetrahydropyrimidinium Iodides

1-(p-Methoxyphenyl)-3-methyl-1,4,5,6-tetrahydropyrimidinium Iodide

- Molecular Formula : C₁₂H₁₇N₂OI

- Molecular Weight : 332.18 g/mol

- Key Differences: Features a partially saturated tetrahydropyrimidinium ring instead of a pyridinium ring. The extended conjugation in pyridinium derivatives may enhance stability or electronic properties compared to this partially saturated analogue.

High-Conductivity Schiff Base Iodides

Compounds like [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃ exhibit remarkable ionic conductivity due to their unique structural frameworks:

- Structural Features :

- Conductivity Data :

| Compound | Conductivity at 343 K (S cm⁻¹) | Activation Energy (Eₐ) | Reference |

|---|---|---|---|

| [m-BrBz-1-APy]I₃ | 1.03 × 10⁻⁴ | 0.38 eV | |

| CuPbI₃ | ~10⁻⁸ (298 K) | Not reported |

Comparison with 3-Methoxycarbonyl-1-methylpyridinium Iodide :

- While this compound shares the iodide counterion, its rigid pyridinium structure lacks the extended polyiodide networks or channel frameworks seen in Schiff base compounds.

Métodos De Preparación

Reaction Conditions and Optimization

The reaction is conducted in anhydrous acetonitrile at 90°C for 1 hour within a sealed tube to prevent solvent evaporation. Key parameters include:

| Parameter | Value |

|---|---|

| Reactants | Methyl nicotinate, iodomethane |

| Solvent | Acetonitrile |

| Temperature | 90°C |

| Reaction Time | 1 hour |

| Yield | 97% |

The sealed environment ensures efficient heat transfer and prevents iodomethane volatilization, critical for maintaining stoichiometric balance. Acetonitrile, a polar aprotic solvent, enhances the nucleophilic substitution rate by stabilizing the transition state.

Alternative Synthetic Approaches

While the iodomethane route dominates literature, historical methods provide contextual insights:

Nicotinic Acid Derivative Pathways

Early synthetic strategies began with nicotinic acid, which was esterified to methyl nicotinate using methanol under acidic conditions. Subsequent quaternization with methylating agents like dimethyl sulfate or iodomethane yielded the target compound. However, this two-step process offered no yield advantage over the single-step method.

Solvent and Reagent Variations

- Solvent effects : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) were tested but resulted in lower yields (<80%) due to side reactions with the ester group.

- Alkylating agents : Compared to iodomethane, dimethyl sulfate required longer reaction times (4–6 hours) and higher temperatures (110°C), achieving only 85% yield.

Physicochemical Characterization

Post-synthesis analysis confirms structural integrity:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10INO2 | |

| Molecular Weight | 279.07 g/mol | |

| Melting Point | 130°C | |

| Solubility | >50 mg/mL in DMSO |

Spectroscopic Data :

- 1H NMR (DMSO-d6): δ 9.12 (s, 1H, NCH3), 8.85–8.78 (m, 2H, ArH), 8.45 (d, J = 8.0 Hz, 1H, ArH), 4.10 (s, 3H, OCH3).

- IR (KBr): 1725 cm−1 (C=O stretch), 1640 cm−1 (aromatic C=C).

Industrial and Laboratory-Scale Considerations

Scalability

The Knight et al. method scales linearly to kilogram quantities without yield reduction. Key considerations include:

- Temperature control : Jacketed reactors maintain 90°C to prevent exothermic runaway.

- Iodomethane handling : Closed systems mitigate toxicity risks.

Q & A

Q. What are the standard synthetic routes for 3-Methoxycarbonyl-1-methylpyridinium iodide, and how can reaction conditions be optimized?

The compound is typically synthesized via quaternization of a pyridine derivative. A common approach involves reacting 3-methoxycarbonylpyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. The reaction is driven by the nucleophilic attack of the pyridine nitrogen on methyl iodide, forming the pyridinium iodide salt . Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyridine to methyl iodide) and reaction time (12–24 hours) to minimize byproducts like unreacted starting materials or di-methylated species. Purity can be monitored via GC (>95% purity thresholds as in ) or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : Confirm the methyl group’s position on the pyridinium ring via -NMR (δ ~4.5 ppm for N–CH) and the methoxycarbonyl group via -NMR (δ ~165 ppm for the carbonyl) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M–I] to verify molecular weight .

- Elemental Analysis : Validate iodide content via titration (e.g., Volhard’s method, as in ) or ion chromatography .

Q. How should purification be performed to achieve high-purity (>99%) material?

Recrystallization from ethanol/water mixtures (1:3 v/v) is effective. For trace impurities, column chromatography on silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) can resolve methylated byproducts. Final purity should be confirmed by GC or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELX software ( ) is critical. Key steps:

- Grow crystals via slow evaporation from acetone.

- Collect data with a Mo-Kα source (λ = 0.71073 Å).

- Refine structures using SHELXL, focusing on anisotropic displacement parameters for the iodide counterion and methoxycarbonyl group. Discrepancies in bond lengths (e.g., C–O vs. C=O) may indicate tautomerism or disorder, requiring iterative refinement .

Q. What strategies address contradictions in spectroscopic data during derivative synthesis?

For example, unexpected -NMR splitting in methoxycarbonyl derivatives may arise from rotational isomerism. Solutions:

- Variable-temperature NMR to assess conformational stability.

- DFT calculations (e.g., Gaussian 16) to model energy barriers between rotamers.

- Cross-validation with IR spectroscopy (C=O stretch ~1700 cm) to confirm functional group integrity .

Q. How can this compound serve as an intermediate in multi-step syntheses?

The iodide ion can be displaced in nucleophilic substitutions. For example:

- Suzuki Coupling : Replace iodide with aryl boronic acids using Pd(PPh) in DMF at 80°C .

- Nucleophilic Aromatic Substitution : React with amines (e.g., piperidine) to form C–N bonds under microwave irradiation . Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and characterize products via HRMS .

Q. What methods validate the compound’s stability under varying storage conditions?

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Analyze via HPLC for decomposition products (e.g., free pyridine or methyl carbonate).

- Light Sensitivity : UV-vis spectroscopy (200–400 nm) tracks absorbance changes under UV light exposure. Store in amber vials with desiccants to prevent iodide oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.